REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH3:2].[Tl+].[C:6]([C:10]1[CH:15]=CC=CC=1)([CH3:9])([CH3:8])[CH3:7].[CH2:16]=[CH2:17].O=O.[C:20](O)(=O)[CH3:21]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.N1C=CC=CC=1>[C:6]([CH:10]=[CH:15][C:1]1[CH:2]=[CH:21][CH:20]=[CH:17][CH:16]=1)([CH3:9])([CH3:8])[CH3:7] |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cupric acetate
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Tl+]
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A catalyst solution was prepared
|
Type
|
CUSTOM
|
Details
|
equipped with a shaking means
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |